1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmaceutical agents, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine can be achieved through several synthetic routes. . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release or signal transduction pathways .
Comparison with Similar Compounds
1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(4-Methylbenzyl)piperazine: Similar to the compound but lacks the propylsulfonyl group.
4-(2-Chlorophenyl)-1-(4-methylbenzyl)piperazine: Contains a chlorophenyl group, which imparts different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
Molecular Formula |
C15H24N2O2S |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-12-20(18,19)17-10-8-16(9-11-17)13-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
InChI Key |
LGVDZYSEUWMNTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.